molecular formula C6H15Cl2FN2 B13914951 (3S,4R)-4-Fluoro-1-methylpiperidin-3-amine dihydrochloride

(3S,4R)-4-Fluoro-1-methylpiperidin-3-amine dihydrochloride

Cat. No.: B13914951
M. Wt: 205.10 g/mol
InChI Key: HPGKUKNSIJKZDA-PVNUIUKASA-N
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Description

(3S,4R)-4-Fluoro-1-methylpiperidin-3-amine dihydrochloride (CAS 2306246-40-0) is a high-purity piperidine derivative offered with a minimum purity of ≥96% . This compound is a stereochemically defined building block of significant value in medicinal chemistry and drug discovery, particularly in the synthesis and optimization of novel pharmaceutical candidates. Piperidine derivatives are one of the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, underlining their broad utility . The specific stereochemistry ((3S,4R)) and the fluorine substituent are critical features for interacting with biological targets, making this amine a versatile intermediate for structure-activity relationship (SAR) studies. Stored at 4°C and protected from light, this material is intended for research and further manufacturing applications only. It is strictly not for direct human use. Safety information includes the hazard statements H315-H319, indicating it may cause skin irritation and serious eye irritation . Researchers should consult the safety data sheet (SDS) for proper handling procedures.

Properties

Molecular Formula

C6H15Cl2FN2

Molecular Weight

205.10 g/mol

IUPAC Name

(3S,4R)-4-fluoro-1-methylpiperidin-3-amine;dihydrochloride

InChI

InChI=1S/C6H13FN2.2ClH/c1-9-3-2-5(7)6(8)4-9;;/h5-6H,2-4,8H2,1H3;2*1H/t5-,6+;;/m1../s1

InChI Key

HPGKUKNSIJKZDA-PVNUIUKASA-N

Isomeric SMILES

CN1CC[C@H]([C@H](C1)N)F.Cl.Cl

Canonical SMILES

CN1CCC(C(C1)N)F.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes

The synthesis of (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride involves several key steps:

  • Preparation of the Piperidine Ring : The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.
  • Methylation : The methyl group is introduced at the first position through a methylation reaction using methyl iodide or a similar methylating agent.
  • Amine Introduction : The amine group is introduced at the fourth position through a nucleophilic substitution reaction using an appropriate amine source.
  • Dihydrochloride Formation : The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

  • Batch or Continuous Flow Reactors : These reactors are used to carry out the fluorination, methylation, and amine introduction reactions under controlled conditions.
  • Purification : The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.
  • Quality Control : The final product is subjected to rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

(3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride undergoes various chemical reactions:

  • Oxidation : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution : The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the amine group is replaced by other nucleophiles.

Data Tables

Property Description
Molecular Formula C₆H₁₅Cl₂FN₂
Molecular Weight 205.10 g/mol
Solubility High in polar solvents (water, DMSO)
Stability Hygroscopic; requires anhydrous storage
Chirality (3S,4R) configuration

Research Findings

Recent studies highlight the compound's potential in biological applications, particularly in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation. This property suggests potential applications in treating cognitive disorders like Alzheimer's disease.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-Fluoro-1-methylpiperidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3S,4R)-4-Fluoro-1-methylpiperidin-3-amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4R)-4-Fluoro-1-methylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Stereoisomers and Positional Isomers

  • (3R,4S)-3-Fluoro-1-methylpiperidin-4-amine Dihydrochloride () :
    This enantiomer differs in stereochemistry (3R,4S vs. 3S,4R) and fluorine placement (3- vs. 4-position). Such differences can drastically alter receptor binding and metabolic pathways. For example, stereochemical variations in piperidines often influence selectivity for enzymes like kinases or proteases .
  • (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine Dihydrochloride (): A positional isomer with fluorine at the 3-position instead of 4. 1.2 for the target compound) .

Substituent Variations

  • (3R,4S)-4-Fluoropiperidin-3-amine Dihydrochloride (CAS 2925068-49-9, ) :
    Lacks the 1-methyl group, simplifying the structure (MW 205.1 vs. 205.1 for the target compound). The absence of the methyl group may decrease metabolic stability due to reduced steric protection of the amine .
  • 1-Benzyl-N,4-dimethylpiperidin-3-amine Derivatives (): Benzyl-substituted analogs (e.g., CAS 477600-68-3) exhibit higher molecular weights (~299.2 vs. 205.1) and increased lipophilicity (logP ~2.5), making them suitable for central nervous system targets. These compounds are utilized in immunosuppressant synthesis .
  • 4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine Dihydrochloride (CAS 1189494-84-5, ): Incorporates a trifluoromethylphenyl group (MW 331.2), enhancing electron-withdrawing effects and metabolic resistance. Such modifications are common in kinase inhibitors .

Physicochemical Properties

Compound (CAS) Molecular Formula MW Purity Key Substituents Applications
Target Compound C₆H₁₄Cl₂FN₂ 205.1 98% 4-F, 1-CH₃, (3S,4R) Research intermediate
(3R,4S)-4-Fluoropiperidin-3-amine (2925068-49-9) C₅H₁₃Cl₂FN₂ 205.1 N/A 4-F, no CH₃ Synthetic precursor
1-Benzyl-N,4-dimethylpiperidin-3-amine (477600-68-3) C₁₄H₂₂N₂·2HCl 299.2 N/A 1-benzyl, 4-CH₃ Immunosuppressant synthesis
4-Methyl-1-(4-amino-2-CF₃-phenyl)piperidine (1189494-84-5) C₁₃H₁₉Cl₂F₃N₂ 331.2 N/A 4-CH₃, 2-CF₃-phenyl Kinase inhibitor intermediate

Research Findings and Trends

  • Patent Applications () : Fluorinated piperidines are frequently used in antiviral and anticancer agents, with stereochemistry critically influencing efficacy .
  • Safety Profiles : Piperidine hydrochlorides generally exhibit low acute toxicity (e.g., LD₅₀ > 500 mg/kg in rodents) but require careful handling due to irritant properties .

Biological Activity

(3S,4R)-4-Fluoro-1-methylpiperidin-3-amine dihydrochloride is a chiral piperidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and biological properties. This compound features a fluorine atom at the fourth position and a methyl group at the first position of the piperidine ring, contributing to its distinct chemical and biological characteristics. Its stereochemistry, denoted as (3S,4R), plays a critical role in its interaction with various biological targets.

The biological activity of (3S,4R)-4-Fluoro-1-methylpiperidin-3-amine dihydrochloride involves interactions with specific molecular targets such as enzymes and receptors. It is believed to act as either an agonist or antagonist, modulating enzymatic activity and receptor signaling pathways. This modulation can lead to various physiological effects, including potential therapeutic applications in conditions such as anxiety and depression.

Biological Targets and Effects

Research indicates that (3S,4R)-4-Fluoro-1-methylpiperidin-3-amine dihydrochloride may interact with neurotransmitter systems. The compound's unique structure enhances its binding affinity and selectivity towards these targets, making it a candidate for further investigation in drug development. Notably, studies have highlighted its potential effects on:

  • Neurotransmitter Receptors : Modulation of neurotransmitter systems could lead to therapeutic effects in neuropsychiatric disorders.
  • Enzymatic Activity : The compound may influence the activity of specific enzymes involved in metabolic pathways.

Comparative Analysis with Similar Compounds

To better understand the biological activity of (3S,4R)-4-Fluoro-1-methylpiperidin-3-amine dihydrochloride, it is useful to compare it with structurally similar compounds. Below is a summary table highlighting key features:

Compound NameStructural FeaturesUnique Aspects
(3S,4R)-3-Fluoro-1-methylpiperidin-4-amineFluorine at third positionDifferent positioning of functional groups
(3R,4R)-4-Fluoro-1-methylpiperidin-3-amineFluorine at fourth positionVariation in stereochemistry affecting activity
(3R)-1-methylpiperidin-3-amineLacks fluorine substitutionSimpler structure may lead to different activity
(3S,4S)-4-Fluoro-1-methylpiperidin-3-amineSimilar fluorination but different stereochemistryPotentially different pharmacological profiles

Case Studies

Recent studies have explored the biological implications of (3S,4R)-4-Fluoro-1-methylpiperidin-3-amine dihydrochloride:

  • Anticancer Activity : Research has shown that certain piperidine derivatives exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cell lines. For instance, compounds structurally related to (3S,4R)-4-Fluoro-1-methylpiperidin-3-amine dihydrochloride have demonstrated cytotoxicity against various tumor models .
  • Alzheimer's Disease : The compound's potential role in treating neurodegenerative diseases has been investigated. Some derivatives have shown promise as dual inhibitors of acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial targets in Alzheimer's therapy .

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